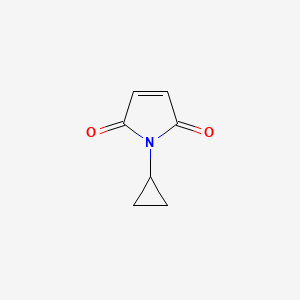

1-cyclopropyl-1H-pyrrole-2,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJALBKKIIRSGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363965 | |

| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28001-33-4 | |

| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropyl 1h Pyrrole 2,5 Dione and Its Derivatives

Classical and Contemporary Synthetic Routes to Maleimides

The foundational methods for synthesizing maleimides, including the cyclopropyl (B3062369) derivative, have been well-established and continue to be refined with modern catalytic systems.

Condensation-Dehydration Approaches from Maleic Anhydride and Primary Amines

The most traditional and widely employed method for the synthesis of N-substituted maleimides, including 1-cyclopropyl-1H-pyrrole-2,5-dione, involves a two-step process initiated by the reaction of maleic anhydride with a primary amine. In the case of the target compound, cyclopropylamine is used.

The initial reaction is a condensation that occurs readily at room temperature, where the primary amine attacks one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of a maleamic acid intermediate, specifically N-cyclopropylmaleamic acid. This intermediate is often isolated as a stable solid.

The second step is a dehydration reaction, which involves the cyclization of the maleamic acid to form the final maleimide (B117702) product. This step typically requires heating and the presence of a dehydrating agent. Common reagents and conditions for this transformation include:

Acetic anhydride and a base catalyst: A mixture of acetic anhydride and a base such as sodium acetate or triethylamine is frequently used to promote the cyclization at elevated temperatures.

Thionyl chloride: This reagent can also be effective for the dehydration step.

Table 1: Reagents for Condensation-Dehydration Synthesis of N-Substituted Maleimides

| Step | Reagents | Product |

|---|---|---|

| Condensation | Maleic Anhydride, Primary Amine (e.g., Cyclopropylamine) | N-Substituted Maleamic Acid |

Palladium-Catalyzed Cascade Reactions for Maleimide Formation

More recent advancements in synthetic methodology have introduced palladium-catalyzed cascade reactions as an efficient route to maleimide derivatives. These reactions often involve the coupling of various substrates to construct the maleimide ring in a single pot. For instance, palladium catalysis can be employed in the synthesis of bisindolylmaleimides through a Suzuki cross-coupling reaction, demonstrating the power of this approach for creating complex maleimide structures. While not a direct synthesis of this compound from simple precursors, these methods are invaluable for the further functionalization of the maleimide core.

Palladium-catalyzed processes can also be utilized for the late-stage functionalization of molecules to install the maleimide scaffold. This highlights the broad applicability of palladium catalysis in accessing diverse maleimide-containing compounds.

Phase Transfer Catalysis in N-Substituted Maleimide Synthesis

Phase transfer catalysis (PTC) offers a green and efficient alternative for the synthesis of N-substituted maleimides. This methodology is particularly useful for the N-alkylation of the maleimide ring or its precursors. In a typical PTC system, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transfer a reactant from an aqueous or solid phase to an organic phase where the reaction occurs.

This technique can enhance reaction rates, improve yields, and often allows for the use of milder reaction conditions and more environmentally benign solvents. For the synthesis of N-substituted maleimides, PTC can be applied to the alkylation of maleimide with an appropriate alkyl halide. The catalyst facilitates the transfer of the maleimide anion to the organic phase to react with the alkylating agent.

Table 2: Common Phase Transfer Catalysts

| Catalyst | Acronym |

|---|---|

| Tetrabutylammonium Bromide | TBAB |

| Benzyltriethylammonium Chloride | TEBA |

Advanced Synthetic Strategies Incorporating the Cyclopropyl Group

The unique electronic and steric properties of the cyclopropyl group have led to the development of specialized synthetic methods to incorporate it into complex molecules, particularly those with potential biological activity.

Synthesis of Maleimide-Based Enediynes with Cyclopropane Moieties

A significant area of research has been the synthesis of maleimide-based enediynes that incorporate cyclopropane moieties. These compounds are designed to have enhanced cytotoxic properties for potential applications in cancer therapy. The synthesis of these complex molecules often involves a multi-step sequence.

A key step in the construction of these enediynes is the Sonogashira cross-coupling reaction. This reaction is used to couple a diiodomaleimide precursor with terminal alkynes that bear the cyclopropane group. The maleimide core in these molecules plays a crucial role in promoting a subsequent propargyl-allenyl rearrangement, which is a key step in the activation mechanism of these enediyne compounds. The presence of the cyclopropane ring can influence the reactivity and biological activity of the final molecule.

Regioselective Synthesis of Cyclopropyl-Substituted Derivatives

The regioselective synthesis of derivatives of this compound, where substituents are introduced at specific positions on the maleimide ring, is crucial for developing new compounds with tailored properties. Two common reactions that allow for the functionalization of the maleimide double bond are the Diels-Alder reaction and the Michael addition.

Diels-Alder Reaction: The double bond of the N-cyclopropylmaleimide can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. This reaction is highly stereospecific and allows for the creation of complex cyclic structures. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile.

Michael Addition: The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack via a Michael addition. This reaction allows for the introduction of a wide range of substituents at the 3-position of the pyrrole-2,5-dione ring. The regioselectivity of the Michael addition is generally high, with the nucleophile preferentially attacking one of the vinylic carbons. Theoretical calculations and experimental studies on related systems help in understanding and predicting the regiochemical outcome of these additions.

These regioselective reactions provide powerful tools for the elaboration of the this compound scaffold into a diverse range of more complex molecules.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Benzyltriethylammonium chloride |

| Cyclopropylamine |

| Maleic anhydride |

| N-cyclopropylmaleamic acid |

| Sodium acetate |

| Tetrabutylammonium bromide |

| Thionyl chloride |

| Triethylamine |

Microwave-Assisted Synthetic Enhancements for Pyrrole-2,5-diones

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purity compared to conventional heating methods. researchgate.net The synthesis of pyrrole-2,5-diones, or maleimides, is particularly amenable to microwave irradiation, which can significantly reduce reaction times and, in some cases, enable solvent-free conditions. semanticscholar.org

A common and efficient method for the synthesis of N-substituted maleimides is the condensation of maleic anhydride with a primary amine, followed by dehydrative cyclization. Under microwave irradiation, this two-step, one-pot reaction can be completed in a fraction of the time required by conventional heating. For instance, the reaction of maleic anhydride with various aromatic primary amines in the presence of acetic anhydride under solvent-free microwave irradiation has been shown to produce the corresponding N-aryl maleimides in high yields (80-90%). semanticscholar.org

The Paal-Knorr condensation, a classical method for the synthesis of pyrrole (B145914) derivatives, can also be significantly enhanced through microwave assistance. ijpsjournal.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Microwave irradiation provides uniform and rapid heating, which can overcome the often harsh conditions and long reaction times associated with the traditional Paal-Knorr synthesis. researchgate.netunisi.it Studies have demonstrated that microwave-assisted Paal-Knorr reactions can be carried out in various solvents, or even under solvent-free conditions, to produce a diverse range of polysubstituted pyrroles in good yields. organic-chemistry.org For example, the synthesis of various pyrroles through the microwave-assisted Paal-Knorr condensation of β-ketoesters in the presence of acetic acid at temperatures ranging from 120–150 °C has been reported to yield products in the range of 65% to 89% within 2 to 10 minutes. pensoft.net

The following interactive table summarizes representative examples of microwave-assisted synthesis of N-substituted maleimides and related cyclic imides, highlighting the reaction conditions and outcomes.

| Reactants | Microwave Conditions | Solvent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Maleic anhydride, Aromatic primary amines | Not specified | Acetic anhydride (Solvent-free) | N-aryl maleimides | 80-90 | semanticscholar.org |

| Various diacids, Various amines | Not specified | Not specified | N-substituted cyclic imides | Very high yields | nih.gov |

| 1,4-dicarbonyl compounds, Primary amines | 120–150 °C, 2-10 min | Acetic acid | Substituted pyrroles | 65-89 | pensoft.net |

| Phthalic anhydride, Aromatic amines | Not specified | Acidic alumina (Solvent-free) | N-arylphthalimides | Excellent yields | researchgate.net |

Isotopic Labeling Approaches for Maleimide Derivatives

Isotopic labeling is an indispensable tool in drug discovery and development, allowing for the tracking of molecules in biological systems and aiding in quantitative analysis. scripps.edu Maleimide derivatives can be labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁸F) to suit various analytical and imaging applications.

Stable Isotope Labeling:

Deuterium (²H or D) and Carbon-13 (¹³C) are common stable isotopes used for labeling maleimides. The synthesis of deuterated N-alkylmaleimides has been developed for the specific modification of cysteine residues in peptides and proteins, enabling quantitative analysis by mass spectrometry. nih.govresearchgate.net These labeled compounds serve as internal standards, allowing for precise quantification in complex biological matrices. The synthetic routes to these labeled maleimides often involve the use of commercially available deuterated starting materials.

Similarly, ¹³C-labeling can be incorporated into the maleimide structure. For example, ¹³C-labeled starting materials can be used in the synthesis of the maleimide ring or the N-substituent. nih.gov While direct synthesis of ¹³C-labeled this compound is not extensively detailed in the provided search results, the general principles of isotopic labeling suggest that using ¹³C-labeled cyclopropylamine in the condensation reaction with maleic anhydride would yield the desired labeled product. The synthesis of ¹³C methyl-labeled amino acids, which can be incorporated into peptides, has been demonstrated through multi-step synthetic routes, showcasing the feasibility of introducing ¹³C labels into complex organic molecules. nih.govrsc.org

Radioisotope Labeling:

For applications in positron emission tomography (PET) imaging, maleimides can be labeled with the positron-emitting radioisotope Fluorine-18 (¹⁸F). nih.gov The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient labeling procedures. acs.org The synthesis of ¹⁸F-labeled maleimide derivatives often involves the preparation of a prosthetic group containing ¹⁸F, which is then conjugated to a maleimide-containing molecule.

The following interactive table provides an overview of different isotopic labeling approaches for maleimide derivatives.

| Isotope | Labeling Approach | Precursor/Reagent Example | Application | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Synthesis from deuterated starting materials | d-Labeled N-alkylmaleimides | Quantitative peptide analysis by mass spectrometry | nih.govresearchgate.net |

| Carbon-13 (¹³C) | Incorporation of ¹³C-labeled precursors | ¹³C-methyl-labeled amino acids (for peptide modification) | NMR spectroscopy, quantitative mass spectrometry | nih.govrsc.org |

| Fluorine-18 (¹⁸F) | Synthesis of ¹⁸F-labeled prosthetic groups for conjugation | 6-[¹⁸F]fluoronicotinaldehyde, [¹⁸F]FBEM | Positron Emission Tomography (PET) imaging | acs.orgnih.gov |

Spectroscopic and Structural Characterization of 1 Cyclopropyl 1h Pyrrole 2,5 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is fundamental to piecing together the molecular puzzle of 1-cyclopropyl-1H-pyrrole-2,5-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different types of protons are observed. The two equivalent olefinic protons of the pyrrole-2,5-dione ring appear as a sharp singlet at approximately 6.71 ppm. This downfield shift is characteristic of protons attached to a double bond within an electron-withdrawing system.

The protons of the cyclopropyl (B3062369) group give rise to more complex signals in the upfield region. The single methine proton (CH) on the cyclopropyl ring, directly attached to the nitrogen atom, appears as a multiplet around 2.92–2.93 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are chemically non-equivalent and appear as a multiplet in the range of 0.59–0.89 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.71 | Singlet (s) | 2H | Pyrrole (B145914) H3/H4 |

| 2.92–2.93 | Multiplet (m) | 1H | Cyclopropyl CH |

| 0.59–0.89 | Multiplet (m) | 4H | Cyclopropyl CH₂ |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. For this compound, the spectrum shows three key signals. The most downfield signal, appearing around 170.4 ppm, is attributed to the two equivalent carbonyl carbons (C2/C5) of the dione (B5365651) functionality.

The two equivalent olefinic carbons (C3/C4) of the pyrrole ring resonate at approximately 134.2 ppm. Finally, the carbons of the cyclopropyl substituent appear in the upfield region, with the methine carbon (CH) signal at around 23.8 ppm and the methylene carbons (CH₂) also contributing to this region.

| Chemical Shift (δ) ppm | Assignment |

| 170.4 | Carbonyl (C2/C5) |

| 134.2 | Olefinic (C3/C4) |

| 23.8 | Cyclopropyl (C1') |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. For instance, an HSQC experiment would show direct correlations between the proton signals and the carbon signals they are attached to (e.g., the signal at 6.71 ppm correlating with the carbon at 134.2 ppm).

An HMBC experiment reveals longer-range couplings (typically over 2-3 bonds). This would be invaluable in confirming the connection of the cyclopropyl group to the nitrogen atom of the pyrrole ring by showing a correlation between the cyclopropyl methine proton (2.92–2.93 ppm) and the carbonyl carbons (170.4 ppm). While these techniques are routinely applied to substituted 1H-pyrrole-2,5-dione derivatives for definitive structural elucidation, specific 2D NMR experimental data for this compound is not extensively detailed in the surveyed literature. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically measured using a KBr pellet, displays characteristic absorption bands that confirm the presence of its key functional groups. Strong absorption bands are observed in the carbonyl region. The symmetric C=O stretching vibration appears at approximately 1721 cm⁻¹, while the asymmetric C=O stretch is found around 1685 cm⁻¹. The region between 2867–2954 cm⁻¹ shows C-H stretching vibrations, characteristic of the cyclopropyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2954–2867 | C-H Stretch | Cyclopropyl |

| 1721 | C=O Symmetric Stretch | Carbonyl |

| 1685 | C=O Asymmetric Stretch | Carbonyl |

Table 3: Key FT-IR Absorption Bands for this compound.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 137.14, which corresponds to its calculated molecular weight for the formula C₇H₇NO₂.

Analysis of the fragmentation pattern reveals other significant peaks. A peak at m/z 110 can be attributed to the loss of a C₂H₃ fragment from the molecular ion. Another prominent peak is observed at m/z 82, which corresponds to the [C₄H₄NO]⁺ fragment.

| m/z | Assignment |

| 137.14 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₃]⁺ |

| 82 | [C₄H₄NO]⁺ |

Table 4: Mass Spectrometry Data for this compound.

Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1h Pyrrole 2,5 Dione

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, and 1-cyclopropyl-1H-pyrrole-2,5-dione, as a dienophile and a participant in photochemical cycloadditions, demonstrates significant versatility in this class of reactions. Its reactivity is harnessed to construct complex molecular architectures, often with a high degree of stereocontrol.

Diels-Alder Reactions and Mechanistic Pathways

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In this context, this compound serves as an effective dienophile. The stereochemical outcome of these reactions, specifically the endo/exo selectivity, is a subject of detailed mechanistic investigation.

Typically, the Diels-Alder reaction favors the formation of the endo product, a preference rationalized by the "Alder Endo Rule." masterorganicchemistry.comyoutube.com This rule is explained by secondary orbital interactions, where the frontier molecular orbitals of the diene and the dienophile's substituent overlap favorably in the endo transition state, thus lowering its energy. masterorganicchemistry.comchemconnections.org However, the substitution pattern on both the diene and the dienophile can significantly influence this selectivity. nih.govnih.gov In certain cases, particularly when both termini of the diene and the dienophile involved in the shorter forming bond are substituted, a high exo selectivity is observed. nih.govnih.gov While the endo product is often formed faster (kinetic product), the exo product is generally more thermodynamically stable due to reduced steric hindrance. masterorganicchemistry.comyoutube.com

Computational studies have been employed to understand the geometries and energies of the transition states, often revealing a twist-asynchronous model that accounts for the observed selectivities. nih.govnih.gov The reaction can proceed through a concerted, asynchronous mechanism, or in some cases, a stepwise pathway involving a zwitterionic intermediate, particularly when there is a significant electronic disparity between the diene and dienophile. mdpi.com

Table 1: Factors Influencing Stereoselectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity | Mechanistic Rationale |

| Secondary Orbital Interactions | Favors endo product formation. masterorganicchemistry.comchemconnections.org | Stabilization of the endo transition state through favorable orbital overlap. masterorganicchemistry.com |

| Steric Hindrance | Favors exo product as the more stable isomer. youtube.com | Reduced steric clash in the exo conformation. youtube.com |

| Substitution Pattern | Can lead to high exo selectivity. nih.govnih.gov | Vicinal di-substitution can cause significant distortion in the endo transition state. nih.gov |

| Lewis Acid Catalysis | Can increase endo selectivity. masterorganicchemistry.com | Coordination of the Lewis acid to the dienophile can enhance secondary orbital interactions. |

| Temperature | Higher temperatures can favor the thermodynamic (exo) product. youtube.com | Provides sufficient energy to overcome the higher activation barrier to the more stable product. |

Photochemical [2+2] Cycloadditions for Cyclobutene Synthesis

Photochemical [2+2] cycloadditions represent a key method for the synthesis of four-membered cyclobutane rings, a structural motif found in numerous biologically active compounds. nih.govnih.gov this compound, as an N-alkyl substituted maleimide (B117702), can undergo this reaction with alkenes to yield substituted 3-azabicyclo[3.2.0]heptane-2,4-diones.

These reactions are typically performed photochemically, as the thermal [2+2] cycloaddition is a forbidden process according to the Woodward-Hoffmann rules. acs.org The reaction of N-alkyl maleimides with alkenes can often proceed under UVA irradiation (e.g., 370 nm) without the need for an external photosensitizer. nih.govacs.orgresearchgate.net This is attributed to the ability of N-alkyl maleimides to be directly excited to a triplet state, which then reacts with the alkene. nih.govmdpi.com The triplet quantum yields of N-alkyl maleimides, while lower than that of unsubstituted maleimide, are sufficient to promote the reaction. nih.gov In contrast, N-aryl maleimides often require a photosensitizer due to their near-zero triplet quantum yields. nih.govmdpi.com

The mechanism can be influenced by the nature of the reactants and the reaction conditions. While a triplet-driven mechanism is common, a charge transfer mechanism can also be dominant, and in some cases, a two-photon pathway has been identified. acs.org The stereoselectivity of the reaction can be good, yielding specific diastereomers of the cyclobutane product. acs.org

Table 2: Conditions for Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes

| Parameter | Typical Condition | Rationale/Observation |

| Irradiation Wavelength | 370 nm (UVA) acs.orgresearchgate.net | Sufficient energy for direct excitation of the N-alkyl maleimide. nih.gov |

| Photocatalyst | Generally not required. nih.govacs.org | Self-excitation of the maleimide is sufficient to promote the reaction. nih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) acs.org | Provides a suitable medium for the reaction to proceed in high yield. |

| Reaction Time | 16–70 hours nih.gov | Varies depending on the specific substrates. |

| Yields | Good to high acs.org | The method is generally efficient for the synthesis of the cyclobutane products. |

1,3-Dipolar Cycloaddition Processes

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound can act as an efficient dipolarophile in reactions with various 1,3-dipoles, such as azomethine ylides.

The reaction of azomethine ylides with N-substituted maleimides, including N-phenylmaleimide which serves as a structural analog for this compound, leads to the formation of functionalized pyrrolidine and pyrrolizidine derivatives. researchgate.netresearchgate.netnih.gov Azomethine ylides can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. wikipedia.org

These cycloadditions are typically highly stereo- and regioselective, proceeding through a concerted mechanism. researchgate.net The stereochemistry of the resulting heterocyclic product is dictated by the geometry of the azomethine ylide and the mode of addition (endo or exo). wikipedia.org This methodology provides access to complex polycyclic scaffolds that are of interest in medicinal chemistry and natural product synthesis. nih.gov

Nucleophilic Addition Reactions

The electron-deficient double bond of the maleimide ring in this compound makes it susceptible to nucleophilic attack. This reactivity is exploited in various conjugation and synthetic methodologies.

Michael-Type Additions, Particularly with Thiol Groups

The Michael-type addition of nucleophiles to the α,β-unsaturated carbonyl system of maleimides is a highly efficient and widely utilized reaction. researchgate.net Of particular significance is the reaction with thiol groups (thiol-maleimide reaction), which is a cornerstone of bioconjugation chemistry for labeling proteins and other biomolecules. axispharm.comlumiprobe.com

This reaction proceeds via the nucleophilic attack of a thiolate anion on one of the double bond carbons of the maleimide ring, forming a stable thioether succinimide linkage. researchgate.netmdpi.com The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. researchgate.netmdpi.com At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.com The kinetics of the reaction are rapid, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹. researchgate.net

The stability of the resulting thioether linkage can be influenced by the N-substituent on the maleimide. udel.edu While generally stable, the thiol-maleimide adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols. udel.edunih.gov

Table 3: Key Features of the Thiol-Maleimide Michael Addition

| Feature | Description | Significance |

| Mechanism | Michael-type conjugate addition. axispharm.combachem.com | Efficient formation of a stable thioether bond. |

| Selectivity | Highly selective for thiol groups. axispharm.comresearchgate.net | Allows for specific modification of cysteine residues in proteins. |

| pH Dependence | Optimal between pH 6.5 and 7.5. researchgate.netmdpi.com | Minimizes side reactions with other nucleophilic groups like amines. |

| Kinetics | Rapid reaction rates. researchgate.net | Enables fast and efficient conjugation under mild conditions. |

| Reversibility | Can undergo retro-Michael addition. udel.edunih.gov | The stability of the conjugate can be tuned, which is relevant for drug delivery systems. |

Ring-Opening Reactions of the Imide Moiety

The imide ring of this compound, while generally stable, can undergo ring-opening reactions under certain conditions, typically involving nucleophilic attack at one of the carbonyl carbons. This reactivity can be part of a recyclization process when bifunctional nucleophiles are employed. nih.gov

One such process involves an initial Michael addition of a dinucleophile to the double bond of the maleimide. This is followed by an intramolecular nucleophilic attack by the second nucleophilic center of the reagent on one of the imide's carbonyl groups. nih.gov This intramolecular step leads to the opening of the five-membered imide ring and the subsequent formation of a new heterocyclic system. nih.gov For example, the reaction with N,N-substituted thioureas can lead to the formation of thiazole derivatives through a mesoionic intermediate. nih.gov

Hydrolysis of the imide ring can also occur, particularly at pH values outside the stable range of 5-7, leading to the formation of a maleamic acid derivative. mdpi.com This reaction is a consideration in applications where the stability of the maleimide moiety is crucial over extended periods in aqueous environments.

Transition-Metal Catalyzed Transformations

The unique structural features of this compound, namely the strained cyclopropyl (B3062369) ring and the electron-deficient maleimide core, make it a versatile substrate for a variety of transition-metal catalyzed transformations. These reactions often leverage the inherent reactivity of both the C-H bonds of the cyclopropyl group and the double bond of the pyrrole-2,5-dione moiety.

C-H Activation and Spirocyclization Pathways

Transition-metal catalyzed C-H activation represents a powerful and atom-economical strategy for the functionalization of otherwise inert carbon-hydrogen bonds. In the context of this compound, the C-H bonds of the cyclopropyl ring are particularly attractive targets for such transformations, potentially leading to the formation of complex spirocyclic architectures.

While direct studies on the C-H activation of this compound are not extensively documented, related systems provide valuable insights into potential reaction pathways. For instance, dirhodium tetracarboxylate-catalyzed reactions of diazo compounds with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly selective C-H functionalization at the position alpha to the nitrogen atom nih.gov. This precedent suggests that under appropriate catalytic conditions, the allylic C-H bonds of a related pyrroline system can be selectively activated.

Computational studies on similar systems have indicated that the pathway for C-H functionalization can be highly favorable compared to other potential reactions like cyclopropanation nih.gov. The choice of catalyst and the electronic nature of the carbene precursor are critical in dictating the reaction outcome nih.gov. In the case of this compound, the activation of the cyclopropyl C-H bonds could lead to the formation of a metal-cyclopropyl intermediate, which could then undergo subsequent reactions, such as insertion into the maleimide double bond, to afford spirocyclic products.

The formation of spirocyclic structures is a common outcome in transition-metal-catalyzed reactions involving substrates with both a ring system and a reactive functional group. For example, Rh(III)-catalyzed C-H activation/cycloaddition of benzamides with methylenecyclopropanes has been utilized to construct spiro dihydroisoquinolinones nih.gov. This highlights the potential for intramolecular C-H activation of the cyclopropyl group in this compound, followed by annulation, to generate novel spiro-fused heterocyclic systems.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H functionalization reactions. For this compound, palladium-catalyzed transformations could proceed via several mechanistic pathways, including activation of the cyclopropyl group or functionalization of the maleimide ring.

Palladium-catalyzed cross-coupling reactions of cyclopropyl derivatives are well-established. For instance, the cross-coupling of cyclopropylmagnesium bromide with aryl bromides, mediated by zinc halide additives, proceeds in excellent yields using a palladium acetate catalyst organic-chemistry.org. This suggests that the cyclopropyl moiety in this compound could potentially participate in similar cross-coupling reactions, allowing for the introduction of various substituents at this position. A general catalytic cycle for such a process would involve oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the cyclopropyl Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst youtube.com.

Furthermore, palladium-catalyzed direct C-H arylation of cyclopropenes has been reported, demonstrating the feasibility of functionalizing C-H bonds within a strained three-membered ring nih.gov. A proposed mechanism involves the coordination of the cyclopropene to a Pd(II) complex, followed by a turnover-limiting deprotonation to form a cyclopropenyl-palladium intermediate, which then undergoes reductive elimination nih.gov. While this compound does not possess a C=C bond within the cyclopropyl ring, this precedent supports the possibility of activating the cyclopropyl C-H bonds under palladium catalysis.

The maleimide portion of the molecule also offers a handle for palladium-catalyzed reactions. The Suzuki-Miyaura cross-coupling reaction, for example, is a versatile method for forming carbon-carbon bonds, and has been applied to synthesize cyclopropylthiophenes, which can be further derivatized mdpi.com. This indicates that if a suitable leaving group were present on the maleimide ring of this compound, it could undergo palladium-catalyzed cross-coupling reactions.

| Catalyst System | Reactant Type | Potential Product | Reference |

| Palladium Acetate / Tri-tert-butylphosphine | Aryl Bromide | Aryl-substituted cyclopropane | organic-chemistry.org |

| Pd(OAc)2 / Ligand | Aryl Iodide | Arylated cyclopropene | nih.gov |

| Palladium(II) Acetate / SPhos | Bromo-maleimide derivative | Aryl-substituted maleimide | mdpi.com |

Cobalt, Rhodium, Copper, and Ruthenium Catalysis

A diverse range of other transition metals, including cobalt, rhodium, copper, and ruthenium, can also catalyze unique transformations of this compound, leveraging the distinct reactivity profiles of each metal.

Cobalt: Cobalt catalysts are known to mediate a variety of reactions, including cycloadditions and C-H functionalizations. Cationic cobalt(I) complexes, for instance, have been developed for the enantioselective heterodimerization of 1,3-dienes with various olefins nih.gov. While not directly applicable to this compound, this showcases the ability of cobalt to catalyze C-C bond formation. More relevantly, cobalt(II) porphyrin complexes have been used to catalyze cascade reactions of pyrrolyl ketones, involving intramolecular cyclopropanation followed by ring-opening, to construct polysubstituted pyrrolizidines and pyrrolizines researchgate.net. This suggests that a cobalt carbene intermediate could potentially react with the cyclopropyl group in this compound.

Rhodium: Rhodium catalysts are particularly effective in promoting reactions involving strained ring systems. For example, rhodium-catalyzed [5 + 2 + 1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been developed to construct eight-membered carbocycles nih.govpku.edu.cn. The mechanism involves the cleavage of the cyclopropane ring and subsequent insertion of other components nih.govpku.edu.cn. This highlights the propensity of rhodium to interact with and cleave cyclopropyl rings, a pathway that could be accessible to this compound. Furthermore, rhodium-catalyzed cycloaddition reactions of ene-vinylidenecyclopropanes have been studied, with mechanistic investigations revealing the importance of reaction conditions in controlling selectivity nih.gov.

Copper: Copper catalysis offers a cost-effective and versatile platform for various organic transformations. Copper-catalyzed reactions have been employed for the synthesis of functionalized pyrroles from 3,6-dihydro-1,2-oxazines rsc.org. In the context of this compound, a copper-catalyzed substitution reaction on a 3-brominated pyrroldione has been used to prepare a series of N-methyl 3-amino-pyrrol-2,5-diones jscimedcentral.com. This demonstrates the utility of copper in functionalizing the maleimide core. Additionally, copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a prominent method for synthesizing 1,2,3-triazoles, and enantioselective versions of this reaction have been developed nih.gov.

Ruthenium: Ruthenium catalysts are known for their ability to promote a range of reactions, including metathesis and C-H activation. Ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols with nucleophiles have been shown to proceed via allenylidene intermediates, leading to the formation of conjugated enynes through the direct attack of the nucleophile on the cyclopropane ring nih.gov. This indicates that a ruthenium catalyst can activate the cyclopropyl group towards nucleophilic attack. Furthermore, ruthenium-catalyzed oxidative annulation of enamides with alkynes provides an efficient route to substituted pyrroles nih.gov, and ruthenium complexes have been used to catalyze the synthesis of pyrroles from 1,4-alkynediols researchgate.net.

| Metal Catalyst | Reaction Type | Substrate Class | Potential Transformation of this compound | Reference |

| Cobalt(II) Porphyrin | Cascade Reaction | Pyrrolyl Ketones | Intramolecular cyclopropanation/ring-opening of the maleimide | researchgate.net |

| Rhodium(I) | Cycloaddition | Ene-Vinylcyclopropanes | Cyclopropane ring-opening and annulation | nih.govpku.edu.cn |

| Copper(I/II) | Substitution | Brominated Pyrroldiones | Functionalization of the maleimide ring | jscimedcentral.com |

| Ruthenium(II) | Nucleophilic Addition | 1-Cyclopropyl-2-propyn-1-ols | Activation of the cyclopropyl ring towards nucleophiles | nih.gov |

Radical Reactions and Polymerization Initiation

The maleimide functionality within this compound is known to participate in radical reactions, including polymerization. Maleimides are versatile monomers that can undergo both homo- and copolymerization through radical mechanisms researchgate.net. The electron-deficient nature of the double bond in the maleimide ring makes it susceptible to attack by radical species.

The general mechanism of radical polymerization involves three main steps: initiation, propagation, and termination. In the initiation step, a radical initiator generates free radicals, which then add to a monomer unit to create an active center researchgate.net. While this compound itself is a monomer, it is not typically considered a radical initiator. However, it can readily react with radicals generated from a conventional initiator, such as AIBN or benzoyl peroxide.

During the propagation step, the newly formed radical monomer adds to another monomer molecule, and this process repeats to form a polymer chain. The reactivity of N-substituted maleimides in radical polymerization can be influenced by the nature of the N-substituent. In the case of this compound, the cyclopropyl group may exert steric and electronic effects on the polymerization process.

Influence of the Cyclopropyl Substituent on Reactivity and Selectivity

The cyclopropyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring is expected to significantly influence the molecule's reactivity and selectivity in various chemical transformations. This influence stems from the unique electronic and steric properties of the cyclopropane ring.

Electronically, the cyclopropyl group can act as a weak electron-donating group through σ-conjugation. This can subtly modulate the electron density of the maleimide system. However, the dominant electronic feature of the maleimide core is its electron-deficient nature, which is unlikely to be completely overcome by the cyclopropyl substituent.

The most significant impact of the cyclopropyl group is likely its steric hindrance. The presence of this three-membered ring can influence the approach of reagents to the maleimide double bond and the carbonyl groups. This steric bulk can play a crucial role in controlling the stereoselectivity of reactions. For example, in cycloaddition reactions, the cyclopropyl group may direct the incoming reactant to the less hindered face of the maleimide ring.

Furthermore, the cyclopropane ring itself is a site of potential reactivity. The inherent ring strain of approximately 27 kcal/mol makes cyclopropanes susceptible to ring-opening reactions under various conditions, including reactions with electrophiles, nucleophiles, and transition metals nih.gov. Cyclopropanes bearing an electron-accepting group are particularly prone to react as electrophiles in polar, ring-opening reactions nih.gov. While the cyclopropyl group in this compound is attached to a nitrogen atom, its proximity to the electron-withdrawing maleimide moiety could influence its susceptibility to ring-opening.

Studies on the reactivity of C-cyclopropyl-N-methylnitrone in [3+2] cycloaddition reactions have shown that the cyclopropyl group can influence the activation energy and regioselectivity of the reaction scielo.org.mx. This suggests that the cyclopropyl substituent in this compound will likely play a significant role in directing the outcomes of similar cycloaddition reactions.

Introduce steric bulk, influencing the stereoselectivity of reactions at the maleimide ring.

Provide a site for potential ring-opening reactions due to its inherent strain.

Subtly modify the electronic properties of the maleimide system.

Computational and Theoretical Studies of 1 Cyclopropyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It has been employed to study 1-cyclopropyl-1H-pyrrole-2,5-dione, providing a detailed picture of its electronic behavior and reactivity. Calculations for this compound have been performed at the B3LYP/6-311+G(d,p) level of theory, which offers a balance of accuracy and computational cost.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, DFT calculations have determined the HOMO-LUMO gap to be 5.2 eV, indicating moderate electronic stability. The analysis of the orbital distribution reveals that the HOMO is primarily localized on the pyrrole (B145914) ring and the attached cyclopropyl (B3062369) group. In contrast, the LUMO is concentrated on the electron-deficient carbonyl moieties of the dione (B5365651) structure. This separation of the frontier orbitals suggests that the pyrrole and cyclopropyl parts of the molecule are the most likely sites for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.

| Parameter | Value | Localization |

|---|---|---|

| HOMO-LUMO Gap (Egap) | 5.2 eV | N/A |

| HOMO | Not Reported | Pyrrole ring and cyclopropyl group |

| LUMO | Not Reported | Carbonyl moieties |

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I = -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A = -ELUMO. mdpi.com

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. A good nucleophile has a low chemical potential. mdpi.commdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A high value indicates a good electrophile. mdpi.commdpi.com

These parameters provide a quantitative framework for comparing the reactivity of different compounds. A molecule with a high chemical hardness and a low electrophilicity index is generally stable and less reactive.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMOmdpi.com | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMOmdpi.com | Energy released upon gaining an electron. |

| Chemical Potential (μ) | μ = -½(I + A) mdpi.com | Tendency of an electron to escape. |

| Chemical Hardness (η) | η = ½(I - A) mdpi.com | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | ω = μ²/2η mdpi.com | Capacity to accept electrons. |

| Softness (S) | S = 1/2η mdpi.com | Reciprocal of hardness, indicates high reactivity. |

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This includes identifying transition states and intermediates to determine the most favorable reaction pathway. While specific mechanistic studies for this compound are not widely reported, research on the closely related compound, 1-methyl-1H-pyrrole-2,5-dione, offers significant insights. dntb.gov.uaresearchgate.net

Studies on the methyl analogue have explored its participation in [4+2] cycloaddition reactions with dienes like furoic acid. dntb.gov.uaresearchgate.net These DFT studies analyze the regioselectivity and stereoselectivity of the reaction, calculating activation energies to predict the kinetic and thermodynamic products. Such computational investigations can reveal whether a reaction proceeds via a concerted or stepwise mechanism. Given the structural similarity, it is plausible that this compound would undergo similar cycloaddition reactions, acting as a dienophile due to the electron-withdrawing nature of its dione system.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling allows for the characterization of transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally. For this compound, computational studies have modeled intermediates such as the radical cation. Analysis of the spin density map for this radical cation, which could be formed during an electrochemical oxidation, shows that the spin density is delocalized across the entire pyrrole-cyclopropyl framework, with a significant density of 0.45 on the nitrogen atom (N1).

Modeling transition states is crucial for understanding reaction kinetics. For cycloaddition reactions, as studied in the analogous 1-methyl-1H-pyrrole-2,5-dione, DFT calculations can locate the transition state structure connecting reactants and products. dntb.gov.uaresearchgate.net The geometry and energy of this transition state determine the activation barrier of the reaction, providing a theoretical basis for the observed reaction rates and outcomes.

Advanced Structural and Interaction Analyses

Beyond electronic structure and reactivity, computational methods can probe the three-dimensional structure and the subtle forces that govern molecular interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular fragments. mdpi.com This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.gov

While a specific Hirshfeld analysis for this compound is not available in the literature, analyses of structurally related compounds provide a clear indication of the expected interactions. For instance, in crystals of other cyclic imides and cyclopropyl-containing molecules, the dominant interactions are typically H···H, O···H/H···O, and C···H/H···C contacts. nih.govresearchgate.net

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For this compound, one would expect to see:

H···H contacts: Making up the largest percentage of the surface due to the abundance of hydrogen atoms.

O···H/H···O contacts: Significant due to the presence of two carbonyl groups, which can act as hydrogen bond acceptors.

C···H/H···C contacts: Arising from interactions involving the cyclopropyl and pyrrole rings.

This analysis provides critical insights into the crystal packing and stability of the solid-state form of the compound.

| Interaction Type | Contribution Percentage | Description |

|---|---|---|

| H···H | 55.5% nih.gov | Represents contacts between hydrogen atoms on adjacent molecules. |

| N···H/H···N | 15.4% nih.gov | Indicates hydrogen bonding or close contacts involving nitrogen. |

| C···H/H···C | 13.2% nih.gov | Represents C-H···π or other van der Waals interactions. |

| O···H/H···O | 12.9% nih.gov | Indicates hydrogen bonding or close contacts involving oxygen. |

*Data from 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, provided for illustrative purposes to show typical contributions of intermolecular contacts. nih.gov

Energy Framework Calculations

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method calculates the interaction energies between pairs of molecules and represents them as a framework of cylinders, where the cylinder radius is proportional to the strength of the interaction. This allows for a clear depiction of the dominant forces, such as electrostatic or dispersion forces, that govern the crystal packing.

While specific energy framework calculations for this compound are not extensively documented in publicly available literature, the methodology offers a valuable approach to understanding its solid-state behavior. For related N-substituted maleimides, energy framework analyses have revealed the significant role of dispersion and electrostatic interactions in their crystal packing. rsc.org Such studies help in understanding the mechanical properties of molecular crystals, such as their tendency to bend or break under pressure. rsc.orgresearchgate.net

A hypothetical energy framework analysis for this compound would involve calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. The results would be tabulated to show the contributions of electrostatic, polarization, dispersion, and repulsion energies to the total interaction energy.

Hypothetical Interaction Energy Data for this compound:

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | Data not available |

| Polarization | Data not available |

| Dispersion | Data not available |

| Repulsion | Data not available |

| Total Energy | Data not available |

This table is illustrative and does not represent published data.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are quantum chemical tools that provide a detailed picture of electron localization in a molecule. researchgate.netwikipedia.org ELF analysis helps to identify regions of space with a high probability of finding an electron pair, thus visualizing covalent bonds, lone pairs, and atomic core regions. wikipedia.orgias.ac.injussieu.fr LOL provides a complementary view, highlighting areas of high orbital overlap.

For this compound, an ELF analysis would be expected to show high localization in the C-C and C-H bonds of the cyclopropyl ring, the C-N and C-C bonds of the pyrrole ring, and the C=O double bonds. The lone pairs on the oxygen atoms would also appear as distinct localization domains. Such an analysis for the related C-cyclopropyl-N-methylnitrone has been used to understand its reactivity in cycloaddition reactions. scielo.org.mx

Illustrative ELF Basin Population Data for this compound:

| Basin Type | Atom(s) Involved | Population (e) |

| Core | C, N, O | Data not available |

| Covalent Bond | C-C, C-H, C-N, C=O | Data not available |

| Lone Pair | O | Data not available |

This table is for illustrative purposes as specific ELF data for this compound is not available in the cited literature.

Topological and Mulliken Charge Distribution Analysis

Topological analysis of the electron density, often based on the Quantum Theory of Atoms in Molecules (QTAIM), and Mulliken population analysis are methods used to assign partial atomic charges within a molecule. uni-muenchen.dewikipedia.orgnumberanalytics.com These charges provide insight into the electronic distribution and reactivity of the molecule. Mulliken analysis, while known to be basis-set dependent, offers a straightforward method for estimating charge distribution from the molecular orbitals. uni-muenchen.dewikipedia.org

For this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbons and the carbon atoms of the pyrrole ring are likely to be positively charged. The distribution of charges on the cyclopropyl group would be influenced by its interaction with the pyrrole ring. Analysis of Mulliken atomic spin densities in similar molecules has been used to predict the regioselectivity of their reactions. chemrxiv.org

Hypothetical Mulliken Atomic Charges for this compound:

| Atom | Charge (a.u.) |

| N1 | Data not available |

| C2 (carbonyl) | Data not available |

| C3 (pyrrole) | Data not available |

| C4 (pyrrole) | Data not available |

| C5 (carbonyl) | Data not available |

| O (carbonyl) | Data not available |

| C (cyclopropyl) | Data not available |

| H (cyclopropyl) | Data not available |

This table is illustrative as specific Mulliken charge data for this compound is not available in the cited literature.

Polymerization and Materials Science Applications of N Cyclopropylmaleimide

Radical Copolymerization of N-Cyclopropylmaleimide

N-substituted maleimides are well-regarded as electron-acceptor monomers, which makes them highly suitable for radical copolymerization, particularly with electron-rich or electron-donating monomers. This donor-acceptor interaction is a key driver in the polymerization process, often leading to a high degree of structural order in the resulting copolymer. The free-radical copolymerization of N-substituted maleimides with a variety of vinyl comonomers, such as styrenes and vinyl ethers, has been extensively studied. cmu.edu These reactions typically proceed via a free-radical mechanism, which can be initiated by thermal or photochemical decomposition of a radical initiator. cmu.edu

The behavior of monomers during copolymerization is quantitatively described by monomer reactivity ratios, denoted as r₁ and r₂. These ratios are the rate constant for a radical adding to a monomer of its own kind divided by the rate constant for it adding to the other comonomer. copoldb.jp The values of r₁ and r₂ determine the composition and sequence distribution of the resulting copolymer. researchgate.net

If r₁ > 1 and r₂ < 1 , monomer M₁ is more reactive than M₂ with both types of propagating radicals.

If r₁r₂ = 1 , the copolymerization is considered ideal, and the composition is random, following the feed ratio. copoldb.jp

If r₁ and r₂ are both less than 1 , the system tends toward alternation, and at a specific feed ratio, an azeotropic copolymer is formed.

If r₁ ≈ r₂ ≈ 0 , there is a strong tendency for the monomers to add to the chain in an alternating sequence, regardless of the monomer feed ratio. copoldb.jp

While specific reactivity ratios for the copolymerization of N-cyclopropylmaleimide are not widely documented, data from analogous N-substituted maleimides provide insight into its expected behavior. For instance, in copolymerizations with electron-donating monomers like styrene, N-substituted maleimides typically exhibit reactivity ratios close to zero, indicating a high propensity for alternation. researchgate.net The reactivity ratios for various N-substituted maleimides with vinyl chloride have been determined, showing that the maleimide (B117702) monomers are generally more active than vinyl chloride. jlu.edu.cn The electronic nature of the N-substituent can influence these values; the cyclopropyl (B3062369) group, being a weakly electron-donating saturated ring, is expected to result in reactivity behavior similar to other N-alkylmaleimides.

Below is a table of representative monomer reactivity ratios for the copolymerization of various N-substituted maleimides (M₁) with Styrene (M₂), illustrating the general trend of low reactivity ratios indicative of alternating behavior.

| N-Substituted Maleimide (M₁) | r₁ (Maleimide) | r₂ (Styrene) | r₁ * r₂ | Copolymerization Type |

| N-phenylmaleimide | ~0.02 | ~0.08 | ~0.0016 | Alternating |

| N-cyclohexylmaleimide | ~0.06 | ~0.12 | ~0.0072 | Alternating |

| N-ethylmaleimide | ~0.03 | ~0.10 | ~0.0030 | Alternating |

Note: The values presented are illustrative and sourced from various studies on maleimide copolymerization. Exact values can vary with reaction conditions.

A hallmark of the radical copolymerization of N-substituted maleimides, including N-cyclopropylmaleimide, is their ability to form highly alternating copolymers when paired with electron-donating monomers. nih.gov This behavior stems from the significant difference in electron density between the electron-poor maleimide double bond and the electron-rich double bond of the comonomer (e.g., styrene, vinyl ethers). cmu.edu

The mechanism for this alternation is often explained by two primary models:

Terminal Model: This model assumes that the reactivity of the growing polymer chain radical depends only on its terminal monomer unit. The strong preference for cross-propagation (a maleimide-terminated radical adding a donor monomer, and vice-versa) over homo-propagation leads to an alternating structure. researchgate.net

Complex Participation Model: This model proposes the formation of a charge-transfer complex (CTC) between the electron-donor monomer and the electron-acceptor maleimide monomer prior to polymerization. cmu.edu This complex then polymerizes as a single unit, inherently leading to a 1:1 alternating structure in the polymer chain. The free-radical copolymerization of styrene with N-phenylmaleimide is a classic example where the participation of a monomer CTC is significant in both initiation and chain growth. cmu.edu

The formation of such alternating structures imparts a high degree of regularity to the polymer backbone, which can significantly influence the material's properties, leading to higher glass transition temperatures and improved thermal stability compared to their random copolymer counterparts.

Chain transfer is a fundamental reaction in radical polymerization where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). wikipedia.org This process terminates the growth of one polymer chain while initiating the growth of another, thereby influencing the final polymer architecture. rubbernews.com The primary impact of chain transfer is a reduction in the average molecular weight of the polymer. wikipedia.org

The main types of chain transfer reactions include:

Transfer to Monomer: The growing polymer radical abstracts an atom from a monomer molecule. This establishes a theoretical maximum for the achievable molecular weight for a given monomer. wikipedia.org

Transfer to Polymer: A radical site is created on an existing polymer chain, which can lead to the formation of branched polymers. rubbernews.com

Transfer to Solvent: If the polymerization is conducted in a solvent, an atom can be abstracted from a solvent molecule. Solvents with labile atoms, such as halogenated hydrocarbons or some ethers, are more prone to this process. researchgate.net

Transfer to Chain Transfer Agent (CTA): CTAs are intentionally added to the polymerization to control molecular weight. rubbernews.com Thiols are common examples of highly effective CTAs.

In the polymerization of N-cyclopropylmaleimide, the cyclopropyl group itself could potentially participate in chain transfer reactions, although such mechanisms are not commonly reported for N-alkylmaleimides under typical radical polymerization conditions. The primary chain transfer events would likely involve the comonomer, solvent, or an added CTA. Controlling these reactions is crucial for tailoring the molecular weight and degree of branching in the final polymeric material, which in turn dictates its mechanical and processing properties.

Role of Maleimide Derivatives in Polymer Industry and Material Properties

Maleimide derivatives are a valuable class of monomers and functional chemicals in the polymer industry, primarily prized for their ability to enhance the thermal and mechanical properties of materials. Polymers containing the maleimide ring structure are a subset of polyimides, which are known for their exceptional heat resistance, chemical stability, and high performance.

The key contributions of maleimide derivatives to material properties include:

High Thermal Stability: The rigid, cyclic imide structure contributes to a high glass transition temperature (Tg) and excellent thermal degradation stability. This makes maleimide-containing polymers suitable for high-temperature applications in aerospace, electronics, and automotive industries.

Improved Mechanical Properties: Incorporation of maleimide units into a polymer backbone often increases its strength, stiffness, and dimensional stability.

Crosslinking and Curing: Bismaleimides (molecules with two maleimide groups) are widely used as crosslinking agents in the production of thermosetting resins. These resins cure through addition reactions, avoiding the release of volatile byproducts, which is advantageous in manufacturing composite materials.

Chemical Reactivity for Functionalization: The double bond of the maleimide group is highly reactive toward thiols (via Michael addition). This specific reactivity is exploited in bioconjugation to link polymers to proteins or peptides and in materials science to create functional surfaces and hydrogels. nanosoftpolymers.com

Development of Functional Polymeric Materials Incorporating Cyclopropylmaleimide Units

The development of functional polymers from N-cyclopropylmaleimide opens avenues for creating materials with novel or enhanced properties. The cyclopropyl group, while sterically small, is electronically distinct from other alkyl groups and can be leveraged to create unique polymeric architectures.

Potential areas for the development of functional materials include:

Specialty Copolymers: By copolymerizing N-cyclopropylmaleimide with functional comonomers, polymers with tailored properties can be synthesized. For example, copolymerization with monomers containing fluorescent or photo-responsive groups could lead to advanced optical materials. nih.gov

Biocompatible Materials: The maleimide group's reactivity with thiols is a cornerstone of bioconjugation chemistry. nanosoftpolymers.com Polymers incorporating N-cyclopropylmaleimide can be designed for applications in drug delivery or tissue engineering, where the polymer can be tethered to biological molecules.

High-Performance Thermoplastics: Alternating copolymers of N-cyclopropylmaleimide with monomers like styrene can yield thermoplastics with high Tg and excellent thermal stability, suitable for applications requiring robust performance under thermal stress.

Reactive Polymers: The cyclopropyl ring itself is a strained three-membered ring that can undergo ring-opening reactions under certain catalytic or thermal conditions. While not a typical reaction pathway in radical polymerization, this latent reactivity could be exploited in post-polymerization modification to create crosslinked networks or to graft other molecules onto the polymer backbone, offering a route to novel material architectures.

The synthesis of functional polymers through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, would allow for precise control over the molecular weight, architecture, and functionality of polymers containing N-cyclopropylmaleimide units, further expanding their potential applications. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of innovative catalytic systems is paramount for the efficient and selective synthesis and subsequent transformation of 1-cyclopropyl-1H-pyrrole-2,5-dione. Research is moving beyond traditional methods to explore organocatalysis and transition-metal catalysis, offering milder conditions, higher yields, and novel reaction pathways.

For Synthesis: While the classical synthesis involves the condensation of maleic anhydride with cyclopropylamine, recent advancements in catalysis offer more sophisticated routes. researchgate.netresearchgate.net Organocatalytic methods, such as those using N-heterocyclic carbenes (NHCs), have shown success in the atroposelective synthesis of N-aryl maleimides and could be extended to N-alkyl derivatives like the cyclopropyl (B3062369) variant. chemrxiv.org Transition-metal catalysis provides a powerful toolkit for constructing the maleimide (B117702) skeleton itself. Palladium-catalyzed reactions, for instance, can enable the cyclization of alkynes with isocyanides or the carbonylative amination of cyclopropenones to form polysubstituted maleimides under mild conditions. organic-chemistry.org

For Transformation: The true potential of this compound lies in the catalytic transformation of its reactive maleimide double bond. Transition-metal-catalyzed C-H activation has become a key strategy, allowing for the direct alkylation or alkenylation of aromatic or vinylic C-H bonds with the maleimide acting as the coupling partner. researchgate.netrsc.org These methods provide straightforward access to complex molecular architectures. Furthermore, established reactions such as Diels-Alder cycloadditions and Michael additions, which are fundamental to maleimide chemistry, are being refined with new catalysts to improve control and efficiency. researchgate.netnih.gov Emerging trends also point towards the use of photocatalysis and electrochemical methods to drive novel annulation and cycloaddition reactions, offering sustainable and highly selective transformations.

| Catalytic Approach | Application Area | Potential Advantage for this compound |

| Organocatalysis (e.g., NHCs) | Synthesis | Mild reaction conditions, potential for asymmetric synthesis. chemrxiv.org |

| Palladium Catalysis | Synthesis | High efficiency and selectivity in forming the maleimide core. organic-chemistry.org |

| Rhodium/Ruthenium Catalysis | Transformation | Directed C-H functionalization to create complex succinimide derivatives. researchgate.net |

| Photocatalysis | Transformation | Access to unique cycloaddition pathways under sustainable conditions. |

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool for accelerating materials and molecule discovery. By simulating molecular behavior, researchers can predict reactivity and properties, thereby guiding experimental efforts and reducing development time and cost. For this compound, methods like Density Functional Theory (DFT) and machine learning (ML) are at the forefront of this trend.

Density Functional Theory (DFT): DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For maleimide derivatives, DFT calculations are employed to predict a range of properties, including optimized geometries, reaction energies, and electronic absorption spectra. researchgate.net Functionals such as B3LYP have been successfully used to study maleimides, providing results that correlate well with experimental data. rsc.org Applying DFT to this compound can elucidate how the strained cyclopropyl ring electronically influences the maleimide system, affecting its reactivity in cycloaddition or Michael addition reactions.

Machine Learning (ML): Machine learning is revolutionizing the prediction of molecular properties by learning from large datasets. arxiv.orgchemrxiv.org ML models can be trained to predict physicochemical properties, such as dielectric constants in related polyimide materials, or even photochemical characteristics. mdpi.com A powerful approach involves combining DFT calculations with ML; for example, an Artificial Neural Network (ANN) can be trained on a dataset of known maleimides to predict spectral properties with significantly less computational cost than pure DFT methods. rsc.org Such models could be applied to this compound to rapidly screen its potential properties in various solvents or environments.

| Computational Method | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic Structure, Reaction Energetics, UV/Vis Spectra | Understanding the influence of the cyclopropyl group on reactivity and optical properties. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Absorption Wavelengths (λabs) | Predicting solvatochromism and photochemical behavior. rsc.org |

| Machine Learning (ML) / AI | Physicochemical Properties (e.g., boiling point, stability) | Rapidly screening properties for material and drug discovery applications. arxiv.orgmdpi.com |

| Hybrid DFT/ML Models | Spectral Properties | Cost-effective and accurate prediction of optical characteristics. rsc.org |

Integration into Advanced Material Architectures and Responsive Systems

The unique combination of the highly reactive maleimide double bond and the rigid, strained cyclopropyl group makes this compound an attractive monomer for advanced materials. Its integration into polymers can create materials with tailored thermal properties and the ability to respond to external stimuli.

Advanced Material Architectures: The maleimide group is a versatile functional handle for polymer science. researchgate.netnih.gov this compound can be incorporated into polymer backbones or used as a cross-linker to form networks like hydrogels and elastomers. The cyclopropyl group is known to impart unique characteristics; its rigid structure can introduce conformational constraints, potentially increasing the glass transition temperature (Tg) and thermal stability of the resulting polymer, an effect observed in materials like poly(2-cyclopropyl-2-oxazoline). acs.orgiris-biotech.de This allows for the design of materials with enhanced durability and specific mechanical properties. The well-defined reactivity of the maleimide, particularly in thiol-Michael "click" reactions, enables the precise construction of complex polymer architectures.

Responsive Systems: A key area of innovation is the development of "smart" or responsive materials that change their properties in response to environmental triggers. mdpi.com The chemistry of the maleimide group is central to this field. For example, hydrogels cross-linked via the thiol-Michael addition reaction with this compound can be designed to be degradable. By incorporating reversible linkages, such as disulfide bonds adjacent to the maleimide, materials can be made redox-responsive. acs.org Such hydrogels can release an encapsulated payload, like a drug, in the presence of a reducing agent like glutathione, which is abundant inside cells. acs.org This enables the creation of sophisticated systems for targeted drug delivery that respond to specific biological cues. The diverse reactivity of the maleimide also opens pathways to materials that respond to other stimuli, including light and pH. researchgate.net

| Material Type | Key Reaction | Functional Role of this compound | Potential Application |

| Thermoset Polymers | Free-radical polymerization | Monomer/Cross-linker | High-performance coatings, composites. |

| Hydrogels | Thiol-Michael Addition | Cross-linker | Tissue engineering, regenerative medicine. nih.gov |

| Redox-Responsive Gels | Thiol-Michael Addition (with disulfide linkers) | Responsive Cross-linker | Controlled drug delivery. acs.orgacs.org |

| Functional Surfaces | Bioconjugation | Surface modifier | Biosensors, medical implants. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropyl-1H-pyrrole-2,5-dione, and what experimental conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via [1,3]-dipolar cycloaddition or alkylation of pyrrole-2,5-dione precursors. For example, cyclopropanation can be achieved using cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Stability of the cyclopropane ring during synthesis requires inert atmospheres (N₂/Ar) to prevent ring-opening side reactions .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, focusing on cyclopropane ring geometry and dihedral angles .

- Spectroscopy : ¹H/¹³C NMR (δ ~1.0–1.5 ppm for cyclopropane protons; carbonyl signals at ~170–180 ppm) and FTIR (C=O stretches at ~1700 cm⁻¹) confirm functional groups .

- Thermodynamic analysis : Differential scanning calorimetry (DSC) evaluates thermal stability, particularly cyclopropane ring resilience under heating .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing its reactivity in organic reactions?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the diketone moiety; logP calculations (~1.5–2.0) predict moderate lipophilicity .

- Stability : Susceptible to ring-opening under acidic conditions (pH < 4) or via nucleophilic attack on the cyclopropane ring. Storage at −20°C under nitrogen is recommended .

Advanced Research Questions

Q. How does the cyclopropane substituent influence the compound's biological activity, and what assays validate these effects?

- Methodological Answer : The cyclopropane group enhances metabolic stability and membrane permeability. Antiviral activity can be tested via HIV-1 integrase inhibition assays (IC₅₀ measurements) using fluorescence-based protocols . Comparative studies with non-cyclopropyl analogs (e.g., phenyl-substituted derivatives) highlight steric and electronic contributions .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?

- Methodological Answer :

- Mechanistic studies : Use deuterium labeling or trapping experiments (e.g., TEMPO for radical intermediates) to identify pathways. For example, Pd-catalyzed couplings may fail due to cyclopropane ring strain; switch to Ru or Ni catalysts .

- Data triangulation : Combine HPLC-MS (byproduct identification), DFT calculations (transition state modeling), and kinetic profiling to reconcile discrepancies .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound's behavior in supramolecular assemblies or catalytic systems?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attacks .